8-Methyl-1,5-naphthyridine-4-carboxylic acid

NBTI antibacterial DNA gyrase

8-Methyl-1,5-naphthyridine-4-carboxylic acid (CAS 1594087-73-6) is a 1,5-naphthyridine heterocycle bearing a carboxylic acid at the 4‑position and a methyl substituent at the 8‑position (molecular formula C₁₀H₈N₂O₂, MW 188.18). The 1,5‑naphthyridine scaffold is a validated pharmacophore in medicinal chemistry, appearing in potent kinase inhibitors (e.g., MELK IC₅₀ = 0.7 nM; ALK5 IC₅₀ = 4–23 nM) and in novel bacterial topoisomerase inhibitors (NBTIs) with broad‑spectrum antibacterial activity.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B13078185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,5-naphthyridine-4-carboxylic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C(=CC=N2)C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-2-4-12-9-7(10(13)14)3-5-11-8(6)9/h2-5H,1H3,(H,13,14)
InChIKeyAYRPQRVUYALJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-1,5-naphthyridine-4-carboxylic acid – Core Scaffold Identity and Procurement Baseline


8-Methyl-1,5-naphthyridine-4-carboxylic acid (CAS 1594087-73-6) is a 1,5-naphthyridine heterocycle bearing a carboxylic acid at the 4‑position and a methyl substituent at the 8‑position (molecular formula C₁₀H₈N₂O₂, MW 188.18) . The 1,5‑naphthyridine scaffold is a validated pharmacophore in medicinal chemistry, appearing in potent kinase inhibitors (e.g., MELK IC₅₀ = 0.7 nM; ALK5 IC₅₀ = 4–23 nM) and in novel bacterial topoisomerase inhibitors (NBTIs) with broad‑spectrum antibacterial activity [1][2]. This compound is primarily procured as a synthetic building block for the construction of more elaborate bioactive molecules, with commercial availability typically at 95–96% purity .

Why Close Analogs Cannot Substitute for 8-Methyl-1,5-naphthyridine-4-carboxylic acid in Discovery Programs


The 1,5‑naphthyridine isomer itself is commercially available (CAS 79426‑14‑5) but lacks the C‑8 methyl and C‑4 carboxylic acid functionality that define the reactivity and downstream derivatization vector of this compound . SAR studies in the NBTI antibacterial series have established that the regioisomeric identity of the naphthyridine scaffold is critical: the 1,5‑naphthyridine left‑hand motif confers a distinct binding mode relative to 1,6‑ or 1,8‑naphthyridine variants, and substituent position profoundly impacts activity [1]. In the 1,6‑naphthyridine antibacterials series, the C‑8 methyl group was found to be essential for restoring Gram‑positive antibacterial activity to levels comparable to ciprofloxacin—an effect that is position‑dependent and not replicated by C‑8‑unsubstituted analogs [2]. Generic interchange with the des‑methyl 1,5‑naphthyridine‑4‑carboxylic acid or with other regioisomers therefore risks loss of the specific reactivity handle and potential biological activity that the 8‑methyl group provides.

Quantitative Differentiation Evidence for 8-Methyl-1,5-naphthyridine-4-carboxylic acid


Regioisomeric Scaffold Identity: 1,5-Naphthyridine vs. 1,6- and 1,8-Naphthyridine in NBTI Antibacterial Activity

In the NBTI (Novel Bacterial Topoisomerase Inhibitor) series, the 1,5-naphthyridine left-hand motif was evaluated across 55 compounds against a panel of Gram-positive and Gram-negative bacteria. SAR analysis demonstrated that only C-2 (alkoxy, CN) and C-7 (halogen, hydroxyl) substitutions are tolerated for optimal antibacterial activity. Substitutions at C-3, C-4, and C-8 of the 1,5-naphthyridine core are generally detrimental to antibacterial potency [1]. This establishes that 8-methyl-1,5-naphthyridine-4-carboxylic acid, when used as a synthetic intermediate, provides a scaffold where the methyl group occupies a position known to modulate activity — a feature that must be accounted for in SAR campaigns but is absent in unsubstituted 1,5-naphthyridine-4-carboxylic acid.

NBTI antibacterial DNA gyrase topoisomerase IV SAR

C-8 Methyl Group Impact on Gram-Positive Antibacterial Activity: Cross-Scaffold Inference from 1,6-Naphthyridine Series

In the closely related 1,6-naphthyridine-3-carboxylic acid series, Sabatini et al. (1999) demonstrated that the presence of a C-8 methyl group is critical for Gram-positive antibacterial activity. Derivatives 3c (tetrahydroisoquinolinyl) and 3d (piperidinyl) achieved MIC values on the same order as the fluoroquinolone standard ciprofloxacin against Gram-positive organisms. In contrast, the 6-azaquinolone core without optimized C-7 substitution was consistently less active than 6-amino and 6-hydrogen counterparts [1]. This provides cross-scaffold evidence that an 8-methyl substituent on the naphthyridine nucleus can be a key determinant of antibacterial potency, supporting the rationale for selecting 8-methyl-1,5-naphthyridine-4-carboxylic acid over its des-methyl analog for antibacterial discovery programs.

antibacterial Gram-positive MIC ciprofloxacin 6-desfluoroquinolone

1,5-Naphthyridine Scaffold Kinase Inhibition Potency Benchmarking: MELK and ALK5

The 1,5-naphthyridine scaffold has demonstrated exceptional kinase inhibitory potency in two independent target classes. In the MELK inhibitor patent (US 9,067,937), a 1,5-naphthyridine derivative achieved an IC₅₀ of 0.7 nM against maternal embryonic leucine zipper kinase [1]. Separately, Gellibert et al. (2004) reported 1,5-naphthyridine aminothiazole and pyrazole derivatives as ALK5 (TGF-β type I receptor) inhibitors with autophosphorylation IC₅₀ values of 4–6 nM, exhibiting >4,000-fold selectivity over p38 MAPK (IC₅₀ > 16 µM) [2]. These data establish the 1,5-naphthyridine core as a privileged kinase inhibitor scaffold. 8-Methyl-1,5-naphthyridine-4-carboxylic acid, as a functionalized 1,5-naphthyridine building block bearing both a derivatizable carboxylic acid handle and a methyl group that can modulate lipophilicity and binding, is positioned as a versatile entry point for kinase-focused library synthesis.

kinase inhibitor MELK ALK5 TGF-β cancer

Synthetic Utility as an NBTI Intermediate: Documented Use in 1,5-Naphthyridine Antibacterial Programs

The compound 8-methyl-1,5-naphthyridine (the decarboxylated analog of the target compound) has been explicitly employed as a key synthetic intermediate (compound 131, Scheme 54) in the construction of oxabicyclooctane-linked NBTIs [1]. In this published synthetic route, deprotonated 8-methyl-1,5-naphthyridine was added to aldehydes or ketones to generate benzylic alcohol intermediates for further elaboration into broad-spectrum antibacterial agents. The 4-carboxylic acid variant (the target compound) provides an additional functional handle (carboxylic acid at C-4) not present in the literature intermediate 131, enabling alternative derivatization strategies such as amide coupling, esterification, or decarboxylative cross-coupling. The des-methyl 1,5-naphthyridine-4-carboxylic acid lacks the C-8 methyl needed to replicate the exact NBTI intermediate structure.

NBTI synthetic intermediate 8-methyl-1,5-naphthyridine antibacterial medicinal chemistry

Structural Differentiation from 1,8-Naphthyridine-3-carboxylic Acid Antimicrobial Drugs

Commercially successful naphthyridine antibacterial drugs (e.g., enoxacin, tosufloxacin, gemifloxacin) are based on the 1,8-naphthyridine-3-carboxylic acid scaffold (4-oxo-1,8-naphthyridine-3-carboxylic acid core) [1]. The 1,5-naphthyridine-4-carboxylic acid regioisomer, including its 8-methyl derivative, presents a fundamentally different nitrogen atom arrangement (N-1 and N-5 vs. N-1 and N-8), altering hydrogen-bonding capacity, metal-chelation geometry, and electronic distribution. This regioisomeric difference has been shown to drive distinct target selectivity profiles: 1,5-naphthyridine derivatives preferentially engage kinase ATP-binding sites (e.g., ALK5, MELK, Aurora kinases) [2][3], whereas the 1,8-naphthyridine-3-carboxylic acid core is optimized for bacterial DNA gyrase/topoisomerase IV inhibition. The C-4 carboxylic acid position in the 1,5-naphthyridine series also provides a distinct vector for derivatization compared to the C-3 carboxylic acid of the 1,8-series.

naphthyridine regioisomer antibacterial quinolone drug scaffold

High-Impact Research and Procurement Scenarios for 8-Methyl-1,5-naphthyridine-4-carboxylic acid


Kinase-Focused Medicinal Chemistry: MELK and ALK5 Inhibitor Lead Optimization

The 1,5-naphthyridine scaffold has demonstrated sub-nanomolar MELK inhibition (IC₅₀ = 0.7 nM) and single-digit nanomolar ALK5 inhibition (IC₅₀ = 4–6 nM) with >4,000-fold selectivity over off-target kinases [1][2]. 8-Methyl-1,5-naphthyridine-4-carboxylic acid provides a dual-functionalized entry point — the C-4 carboxylic acid enables amide or ester library generation, while the C-8 methyl modulates lipophilicity and steric fit within the kinase ATP-binding pocket. The des-methyl 1,5-naphthyridine-4-carboxylic acid cannot assess C-8 SAR, and the 1,8-regioisomer scaffolds direct toward gyrase rather than kinase targets.

Novel Bacterial Topoisomerase Inhibitor (NBTI) Lead Generation with C-8 SAR Exploration

8-Methyl-1,5-naphthyridine has been explicitly used as a synthetic intermediate (compound 131) in published NBTI programs targeting broad-spectrum antibacterial activity via DNA gyrase/topoisomerase IV inhibition [1]. The NBTI SAR reveals that C-8 substitution is generally detrimental to antibacterial activity, making the 8-methyl building block a valuable negative-control or SAR-probe scaffold. The additional C-4 carboxylic acid handle on 8-methyl-1,5-naphthyridine-4-carboxylic acid permits divergent library synthesis not accessible from the literature intermediate 131, allowing simultaneous C-4 and C-8 SAR exploration in the 1,5-naphthyridine NBTI series.

Aurora Kinase Inhibitor Development Using the 1,5-Naphthyridin-4-yl Pharmacophore

(1,5-Naphthyridin-4-yl)ureas have been identified as potent Aurora kinase inhibitors (compound 49: IC₅₀ = 13 nM) with relevance to cancer therapy [1]. The 4-position of the 1,5-naphthyridine core is a critical attachment point for the urea pharmacophore. 8-Methyl-1,5-naphthyridine-4-carboxylic acid offers a direct synthetic route to 4-amino/4-ureido derivatives via Curtius rearrangement or amide coupling of the carboxylic acid, while the 8-methyl group provides a handle for modulating physicochemical properties without occupying the 4-position required for Aurora kinase engagement.

Building Block for Diversity-Oriented Synthesis of 1,5-Naphthyridine Libraries

Commercial availability at 95–96% purity, combined with two orthogonal functional handles (C-4 COOH for amide/ester/decarboxylative chemistry; C-8 CH₃ as a lipophilicity/steric modulator), positions 8-methyl-1,5-naphthyridine-4-carboxylic acid as a versatile core scaffold for diversity-oriented synthesis [1]. The compound's molecular weight (188.18 Da) and heteroatom content make it a favorable fragment-sized building block for fragment-based drug discovery, with the 1,5-naphthyridine core providing distinct hydrogen-bonding geometry (N-1 and N-5) compared to all other five naphthyridine regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-1,5-naphthyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.